
RAD140
Overview
Description
RAD140 (Testolone) is a selective androgen receptor modulator (SARM) initially developed for therapeutic applications such as treating muscle wasting, breast cancer, and neurodegenerative conditions . It selectively binds to androgen receptors in muscle and bone tissues, aiming to mimic the anabolic effects of testosterone while minimizing androgenic side effects like prostate hypertrophy or estrogenic conversion . However, its safety profile remains controversial, with evidence of elevated oxidative stress, organ toxicity, and increased mortality in murine models .
Mechanism of Action
Target of Action
RAD140, also known as Testolone or Vosilasarm, is a selective androgen receptor modulator (SARM) that primarily targets androgen receptors (AR) in skeletal muscle tissue . The primary targeted receptors are those in the muscles and bone .
Mode of Action
This compound operates by binding selectively to androgen receptors, triggering a series of cellular events that ultimately lead to increased protein synthesis and muscle hypertrophy . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Biochemical Pathways
This activation of AR and suppression of the estrogen receptor (ER) pathway, including the ESR1 gene, were observed with this compound treatment . A subset of AR-repressed genes associated with DNA replication was suppressed with this compound treatment .
Pharmacokinetics
This compound is orally administered . Its elimination half-life is approximately 45-60 hours , which suggests that it remains in the body for a significant period after administration. This long half-life contributes to its bioavailability and allows for less frequent dosing .
Result of Action
This compound exhibits potent antitumor activity in in vivo models of AR/ER+ breast cancer both as a single agent and in combination with the CDK4/6 inhibitor palbociclib . It also leads to substantial tumor growth inhibition in AR/ER+ breast cancer patient-derived xenografts (PDX) . In terms of muscle growth, this compound can increase muscle mass and improve bone health .
Action Environment
Environmental factors such as diet, exercise, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a balanced diet and regular exercise can potentially enhance the muscle-building effects of this compound . .
Biochemical Analysis
Biochemical Properties
RAD140 plays a significant role in biochemical reactions by selectively binding to androgen receptors in muscle and bone tissues . This binding interaction stimulates anabolic activity, promoting muscle growth and bone density . This compound interacts with various biomolecules, including androgen receptors, which are proteins that mediate the effects of androgens like testosterone . The high selectivity of this compound for these receptors reduces the risk of androgenic side effects commonly associated with traditional steroids .
Cellular Effects
This compound exerts its effects on various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism . In muscle cells, this compound promotes protein synthesis and muscle hypertrophy by activating androgen receptors . This activation leads to increased muscle mass and strength . Additionally, this compound has been shown to protect hippocampal neurons from cell death, indicating potential neuroprotective effects . The compound also affects bone cells by enhancing bone density and strength .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to androgen receptors, which triggers a cascade of cellular events . Upon binding, this compound activates the androgen receptor, leading to the transcription of target genes involved in muscle growth and bone health . This activation results in increased protein synthesis and muscle hypertrophy . This compound also exhibits tissue selectivity, primarily affecting muscle and bone tissues while sparing other tissues like the prostate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound remains stable and effective over extended periods, with significant muscle growth and strength gains observed in animal models . Long-term studies indicate that this compound maintains its anabolic effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to significantly increase lean body mass and bone density without adverse effects . Higher doses may lead to potential side effects such as liver toxicity and suppression of natural testosterone production . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . The compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active metabolites . These metabolites contribute to the overall anabolic effects of this compound by enhancing muscle growth and bone density . The metabolic pathways of this compound also involve interactions with androgen receptors, further promoting its anabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once inside the cells, this compound binds to androgen receptors, leading to its accumulation in muscle and bone tissues . This selective distribution ensures that this compound exerts its effects primarily in target tissues, minimizing unwanted side effects in other organs . The compound’s transport and distribution are crucial for its efficacy and safety .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function . This compound is primarily localized in the cytoplasm, where it binds to androgen receptors and initiates signaling pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its target compartments . The subcellular localization of this compound ensures its precise action in promoting muscle growth and bone health .
Biological Activity
RAD140, also known as Testolone, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of hormone-receptor positive breast cancer and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a nonsteroidal compound designed to selectively bind to androgen receptors (AR) while minimizing interaction with other steroid hormone receptors. Its discovery was aimed at developing a therapeutic agent that could provide anabolic benefits similar to testosterone without the associated side effects of traditional anabolic steroids.
Key Characteristics
- Oral Bioavailability : this compound demonstrates high oral bioavailability, with studies indicating absorption rates ranging from 27% to 75% in various animal models .
- Affinity for Androgen Receptor : this compound exhibits a strong affinity for AR (Ki = 7 nM), surpassing testosterone (Ki = 29 nM) and dihydrotestosterone (DHT, Ki = 10 nM) in binding potency .
- Selectivity : It shows good selectivity over other steroid hormone receptors, with minimal interaction with the progesterone receptor (IC50 = 750 nM) .
The biological activity of this compound is primarily mediated through its interaction with AR, leading to various downstream effects:
- Anabolic Effects : In preclinical models, this compound has been shown to promote muscle growth and increase the weight of androgen-responsive tissues such as the levator ani muscle .
- Neuroprotective Properties : Research indicates that this compound can protect neurons against excitotoxic damage in models relevant to neurodegenerative diseases like Alzheimer's. This neuroprotection is believed to involve MAPK signaling pathways .
- Antitumor Activity : In breast cancer models, this compound has demonstrated significant antitumor effects by inhibiting tumor growth in AR/ER+ patient-derived xenografts. It activates AR signaling while suppressing estrogen receptor pathways .
Clinical Trials
A Phase 1 clinical trial evaluated the safety and maximum tolerated dose of this compound in patients with locally advanced or metastatic breast cancer. The study involved:
- Participants : 22 heavily pre-treated patients.
- Dosage : Oral doses ranged from 50 mg to 150 mg per day, with a maximum tolerated dose established at 100 mg per day.
- Results : Evidence of clinical activity was observed in one patient with a partial response, alongside pharmacodynamic data consistent with AR modulatory activity .
Adverse Effects
While this compound's therapeutic potential is promising, there are reports of adverse effects. A case study documented acute liver injury following the use of this compound as an oral supplement. This highlights the importance of monitoring liver function during treatment .
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Anabolic Activity | Increased muscle mass in rodent models |
Neuroprotection | Protection against excitotoxicity via MAPK signaling |
Antitumor Activity | Inhibition of AR/ER+ breast cancer cell growth |
Clinical Safety | Maximum tolerated dose identified; adverse effects noted |
Scientific Research Applications
Breast Cancer Treatment
RAD140 has been investigated primarily for its efficacy in treating androgen receptor-positive, estrogen receptor-positive breast cancer. A Phase 1 clinical trial assessed its safety, tolerability, and preliminary antitumor activity in postmenopausal women with metastatic breast cancer. The study involved a dose-escalation design with doses ranging from 50 mg to 150 mg daily. Key findings included:
- Safety Profile : Most common treatment-emergent adverse events (TEAEs) were elevated liver enzymes (AST and ALT), vomiting, and decreased appetite .
- Efficacy : At the maximum tolerated dose of 100 mg/day, one patient exhibited a partial response, with an overall clinical benefit rate of 18.2% at 24 weeks .
- Pharmacokinetics : The half-life of this compound was approximately 44.7 hours, supporting once-daily dosing .
Preclinical Studies
Preclinical studies using patient-derived xenografts (PDX) have demonstrated that this compound effectively inhibits the growth of AR/ER-positive breast cancer models. Notably:
- This compound showed high affinity for androgen receptors and inhibited tumor growth in both single-agent and combination therapies with palbociclib, a CDK4/6 inhibitor .
- The mechanism involved the activation of androgen receptors while suppressing estrogen receptor pathways, particularly affecting the ESR1 gene .
Neurological Applications
This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease:
- In experiments with gonadectomized male rats, this compound demonstrated significant neuroprotective effects against excitotoxicity induced by kainate, a model relevant to Alzheimer's pathology .
- It activated androgenic gene regulation in hippocampal neurons and reduced cell death caused by amyloid-beta peptide exposure .
Potential Risks and Considerations
Despite its promising applications, the use of this compound is not without risks:
- Reports have indicated severe liver injury associated with this compound use, particularly among bodybuilders using it for performance enhancement . This raises concerns about hepatotoxicity and necessitates careful monitoring during therapy.
Summary of Findings
Q & A
Basic Research Questions
Q. What is the molecular mechanism underlying RAD140's selective androgen receptor modulation in muscle versus prostate tissue?
this compound exhibits tissue selectivity by acting as an agonist in muscle (levator ani) and bone via androgen receptor (AR) binding while antagonizing AR in prostate and breast tissues . Preclinical models demonstrate that this compound stimulates muscle growth at low doses (0.1 mg/kg in rats) but requires 30 mg/kg to induce prostate effects, indicating a >100-fold selectivity window . This selectivity is attributed to its nonsteroidal structure and differential coactivator recruitment in target tissues, validated via AR binding assays (Ki = 7 nM) and transcriptional activation studies .
Q. How does this compound's anabolic-to-androgenic ratio compare to testosterone in preclinical models?
In young castrated rats, this compound showed a 90:1 anabolic-to-androgenic ratio, with levator ani muscle stimulation equivalent to testosterone propionate (TP) at 0.5 mg/kg but negligible prostate stimulation until doses reached 30 mg/kg . This contrasts with TP, which induces both muscle and prostate growth at lower doses, highlighting this compound’s tissue-specific agonism . Dose-response curves and selective AR modulation assays are critical for quantifying this ratio .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound's neuroprotective effects in neurodegenerative disease models?
In vitro hippocampal neuron models exposed to apoptotic insults (e.g., kainate) and in vivo rat kainate lesion models are standard. This compound reduced neuronal death by activating MAPK/ERK signaling, evidenced by increased ERK phosphorylation and blocked protection with U0126 (MEK inhibitor) . Studies should include gonadectomized male rats to eliminate endogenous testosterone confounders and measure hippocampal gene expression (e.g., BDNF) to link neuroprotection to AR activation .
Q. How can conflicting data on this compound's safety in female subjects be resolved?
While some studies claim this compound is "safe for women" due to minimal prostate/clitoral effects in rats , others warn of virilization risks . Resolving this requires long-term studies in female animal models, monitoring androgen-sensitive endpoints (e.g., vocal cord thickening, lipid profiles) and AR occupancy in reproductive tissues. Dose-escalation trials with histological analysis of ovaries and adrenal glands are recommended .
Q. What methodologies identify this compound's metabolic pathways and detection windows in doping control?
Human microdosing studies (30 µg) with LC-HRMS/MS revealed three primary metabolites: hydroxylated, dehydrogenated, and glucuronidated forms. Detection windows extend up to 14 days post-administration, with metabolite ratios (e.g., parent:hydroxylated) aiding in estimating ingestion timing . Validated protocols involve spiking urine samples with stable isotope-labeled this compound and using collision-induced dissociation (CID) spectra for structural confirmation .
Q. Data Analysis & Contradictions
Q. How should researchers interpret dose-dependent prostate effects in this compound studies?
While low doses (0.1–0.3 mg/kg) show no prostate stimulation in intact rats, higher doses (30 mg/kg) induce growth comparable to TP . This suggests a threshold effect, where AR saturation in muscle occurs at lower doses, while prostate requires higher concentrations. Researchers must contextualize dosing in pharmacokinetic studies, noting species-specific bioavailability (e.g., 65–75% in monkeys vs. 27–63% in mice) .
Q. Why do some studies report this compound-induced testosterone suppression while others do not?
In male rats, this compound suppressed testosterone at 10 mg/kg but not at lower doses, whereas in monkeys, suppression was minimal despite high AR affinity . Discrepancies may stem from species-specific HPG axis regulation or assay sensitivity. Future work should measure LH/FSH levels and AR occupancy in hypothalamic-pituitary tissues to clarify suppression mechanisms .
Q. Methodological Guidance
Q. What in vitro assays best predict this compound's tissue selectivity?
- AR Transactivation Assays: Use tissue-specific cell lines (e.g., LNCaP for prostate, C2C12 for muscle) transfected with AR-responsive reporters.
- Coactivator Recruitment: Measure interactions with SRC-1 or NCoA-2 in muscle vs. prostate cells using FRET or pull-down assays .
- Proteomics: Quantify AR-dependent phosphorylation pathways (e.g., AKT/mTOR in muscle vs. STAT3 in prostate) .
Q. How to design a preclinical study evaluating this compound's therapeutic potential for cancer cachexia?
- Use tumor-bearing rodent models (e.g., Lewis lung carcinoma) to assess lean mass preservation via DEXA scans.
- Pair this compound with standard care (e.g., anti-IL-6 therapies) to test synergism.
- Monitor biomarkers like IGF-1, myostatin, and ubiquitin ligases (MuRF-1/MAFbx) .
Q. Ethical & Regulatory Considerations
Q. What are the implications of this compound's inclusion in the WADA Prohibited List for research?
Athletes using this compound risk sanctions due to its anabolic effects and detection via metabolite profiling . Researchers must ensure compliance with anti-doping regulations when conducting human trials and disclose this compound's status in informed consent forms .
Comparison with Similar Compounds
RAD140 vs. LGD-4033 (Ligandrol)
Mechanism and Efficacy :
- This compound: Promotes "dry" muscle gains without water retention, making it popular for cutting cycles. Users report 8–12 lbs of lean mass gain over 8 weeks .
- LGD-4033 : Favored for bulking due to rapid muscle hypertrophy, but often causes water retention and bloating. In mice, LGD-4033 increases muscle mass more significantly than this compound but with higher risk of fat accumulation .
This compound vs. Ostarine (MK-2866)
Efficacy :
- Ostarine : Primarily used for muscle preservation during cutting, with mild anabolic effects (3–5 lbs muscle gain over 8 weeks). It enhances endurance and joint healing .
- This compound : Outperforms Ostarine in strength gains and fat oxidation. In mice, this compound increased torque recovery post-injury by 15% compared to Ostarine’s 8% .
Detection in Doping Tests :
- This compound metabolites (e.g., M6b) are detectable in urine for up to 29 days post-ingestion, longer than Ostarine’s 21-day window .
This compound vs. YK11
Mechanism :
- YK11 : Functions as a myostatin inhibitor and partial SARM, promoting muscle hyperplasia (fiber splitting) rather than hypertrophy .
- This compound : Relies solely on androgen receptor activation, making its effects more predictable but less potent in extreme muscle growth .
Key Research Findings and Controversies
- Negative Preclinical Outcomes : Long-term this compound use in mice increased frailty scores by 40% and mortality risk by 60% compared to controls. Protein carbonylation (a marker of oxidative damage) in kidneys and liver was 2–3× higher .
- Human Case Studies : Three male users developed drug-induced liver injury (DILI), with bilirubin levels exceeding 10× the upper limit. One case involved acute myocarditis .
- Contradictory Claims : Vendor-sponsored articles (e.g., ) emphasize this compound’s safety, but independent studies highlight risks like testosterone suppression (60–70% reduction in murine models) and neurotoxicity at high doses .
Preparation Methods
Synthetic Pathway of RAD140
The synthesis of this compound (compound 7 ) follows a sequence of reactions designed to construct its core structure while preserving stereochemical integrity. The process, as described by Miller et al. (2011) , begins with an ipso-fluorine substitution reaction.
Initial Substitution and Coupling Reactions
The left-hand precursor, 8 , undergoes nucleophilic aromatic substitution with d -threonine in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). This yields intermediate 9 with a typical yield exceeding 50% . The use of d -threonine introduces chirality, critical for the compound’s bioactivity. Intermediate 9 is subsequently coupled with 4-cyanobenzohydrazide using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents, forming hydrazide 10 .
Cyclization and Desilylation
Hydrazide 10 is silylated with tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect reactive hydroxyl groups. Dehydrative cyclization is then performed using triphenylphosphine (TPP) and iodine (I₂), generating the oxadiazole ring—a structural hallmark of this compound. Final desilylation with a fluoride source removes the protecting groups, yielding this compound .
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
1 | K₂CO₃, DMSO, d -threonine | 9 | >50% |
2 | EDCI, HOBt, 4-cyanobenzohydrazide | 10 | Not reported |
3 | TBDMS-Cl, TPP/I₂ | Silylated intermediate | Not reported |
4 | Fluoride-mediated desilylation | 7 (this compound) | Not reported |
Reaction Optimization and Challenges
Metabolic Stability Considerations
Early analogs of this compound, such as compound 5 , exhibited poor oral bioavailability due to rapid hepatic metabolism via cytochrome P450-mediated hydroxylation . To address this, the 4′-position of the pendant phenyl group was modified with blocking substituents, culminating in the stable structure of this compound .
Chirality and Stereochemical Control
The use of d -threonine ensures the correct stereochemical configuration, which is crucial for binding to the androgen receptor. Substituting d -threonine with other amino acids or enantiomers resulted in reduced activity, underscoring the importance of stereochemical fidelity .
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
This compound exhibits distinct fragmentation patterns under positive and negative electrospray ionization (ESI) modes. In positive mode, the protonated molecule [M + H]⁺ (m/z 394) fragments into product ions at m/z 223, 205, and 172 . Negative mode analysis reveals a predominant ion at m/z 348 after acetaldehyde elimination, with key fragments at m/z 321, 175, and 127 .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method for this compound detection in biological matrices achieved a limit of detection (LOD) of 9 pg/mL and a limit of identification (LOI) of 120 pg/mL . Enzymatic hydrolysis of glucuronidated metabolites (e.g., M4) followed by liquid-liquid extraction (LLE) enables accurate quantification of the parent compound .
Table 2: Analytical Parameters for this compound Detection
Parameter | Value/Description |
---|---|
LOD | 9 pg/mL |
LOI | 120 pg/mL |
Retention Time | 6.84 minutes (negative mode) |
Key Fragments | m/z 223, 205, 172 (positive); m/z 348, 321 (negative) |
Scalability and Process Considerations
The synthetic route to this compound is noted for its reliability and cost-effectiveness, despite the use of nonproteinogenic d -threonine . Scaling the process requires careful optimization of the iodine-mediated cyclization step, as excess iodine can lead to side reactions. Pilot-scale batches have demonstrated consistent yields, though exact figures remain proprietary .
Properties
CAS No. |
1182367-47-0 |
---|---|
Molecular Formula |
C20H16ClN5O2 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-chloro-4-[[1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile |
InChI |
InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3 |
InChI Key |
XMBUPPIEVAFYHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Testolone; RAD140; RAD-140; RAD 140 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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